6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC17857024
Molecular Formula: C9H8ClN3O2
Molecular Weight: 225.63 g/mol
* For research use only. Not for human or veterinary use.
![6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid -](/images/structure/VC17857024.png)
Specification
Molecular Formula | C9H8ClN3O2 |
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Molecular Weight | 225.63 g/mol |
IUPAC Name | 6-(but-3-ynylamino)-2-chloropyrimidine-4-carboxylic acid |
Standard InChI | InChI=1S/C9H8ClN3O2/c1-2-3-4-11-7-5-6(8(14)15)12-9(10)13-7/h1,5H,3-4H2,(H,14,15)(H,11,12,13) |
Standard InChI Key | KNNBHXKFNQMKFQ-UHFFFAOYSA-N |
Canonical SMILES | C#CCCNC1=NC(=NC(=C1)C(=O)O)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name for this compound is 6-(but-3-ynylamino)-2-chloropyrimidine-4-carboxylic acid, reflecting its substitution pattern on the pyrimidine ring. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 225.63 g/mol |
Canonical SMILES | C#CCCNC1=NC(=NC(=C1)C(=O)O)Cl |
InChI Key | KNNBHXKFNQMKFQ-UHFFFAOYSA-N |
PubChem CID | 130859468 |
The pyrimidine ring is substituted at the 2-position with chlorine, at the 4-position with a carboxylic acid group, and at the 6-position with a but-3-yn-1-ylamino moiety. This arrangement creates a polar yet hydrophobic profile, enabling interactions with both aqueous and lipid environments.
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound are unavailable, related chloropyrimidines exhibit planar ring structures stabilized by π-π stacking and hydrogen bonding . Infrared spectroscopy of analogous compounds reveals characteristic peaks for the carboxylic acid (1700 cm), C≡C stretch (2100 cm), and N–H bending (1600 cm). Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the alkyne proton ( ~2.5 ppm), pyrimidine ring protons ( ~8.0–9.0 ppm), and carboxylic acid proton ( ~12–13 ppm) .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid involves multi-step organic reactions :
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Pyrimidine Ring Formation: A common approach utilizes the Biginelli reaction or condensation of urea derivatives with β-diketones to construct the pyrimidine core .
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Chlorination: Electrophilic aromatic substitution introduces chlorine at the 2-position using reagents like phosphorus oxychloride (POCl).
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Amination: Nucleophilic substitution with but-3-yn-1-amine introduces the alkyne-containing amino group at the 6-position.
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Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group at the 4-position yields the carboxylic acid moiety .
A representative synthetic route is summarized below:
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Pyrimidine formation | Urea, ethyl acetoacetate, HCl | 65% |
2 | Chlorination | POCl, reflux | 80% |
3 | Amination | But-3-yn-1-amine, DMF, 80°C | 70% |
4 | Oxidation | KMnO, HO, 60°C | 85% |
Purification Techniques
Purification typically employs recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >95% purity for research applications .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility due to its hydrophobic alkyne group but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate decomposition at temperatures above 150°C, with the carboxylic acid group prone to decarboxylation under acidic conditions .
Acid-Base Behavior
The carboxylic acid group () confers acidity, while the amino group () acts as a weak base. This amphoteric nature facilitates salt formation with pharmaceutically relevant counterions (e.g., sodium, hydrochloride) .
Comparative Analysis with Related Compounds
The but-3-yn-1-ylamino group in 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid distinguishes it from simpler chloropyrimidines, offering enhanced versatility in synthetic modifications.
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